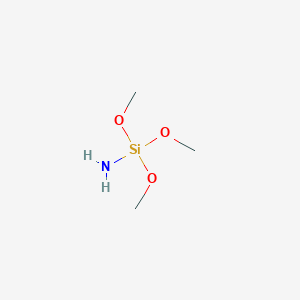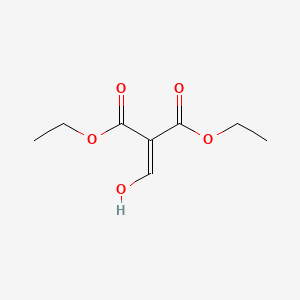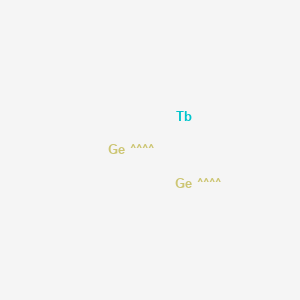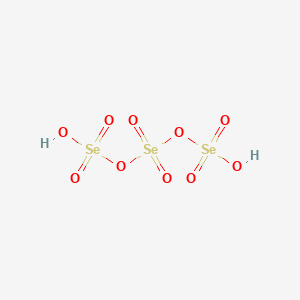
Potassium;rubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium and rubidium are both alkali metals found in Group 1 of the periodic table. Potassium, with the symbol K and atomic number 19, is essential for both plant and animal life. Rubidium, symbolized as Rb with atomic number 37, is a soft, silvery-white metallic element. Both elements share similar chemical properties due to their single valence electron, making them highly reactive, especially with water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium and rubidium can be extracted from their respective ores through various methods. For rubidium, the extraction methods include complex salt precipitation, solvent extraction, and ion exchange processes. For instance, rubidium can be extracted from brine using the ammonium phosphomolybdate complex salt precipitation process . Potassium is typically extracted from minerals like sylvite and carnallite through electrolysis or reduction processes .
Industrial Production Methods: The industrial production of rubidium involves the metallothermic reduction process, where calcium is used to reduce rubidium chloride or carbonate . Potassium is produced by sodium reduction of molten potassium chloride at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Both potassium and rubidium undergo similar types of reactions, including oxidation, reduction, and substitution. They react vigorously with water to form their respective hydroxides and hydrogen gas: [ 2K(s) + 2H_2O(l) \rightarrow 2KOH(aq) + H_2(g) ] [ 2Rb(s) + 2H_2O(l) \rightarrow 2RbOH(aq) + H_2(g) ] .
Common Reagents and Conditions: Common reagents for reactions involving potassium and rubidium include halogens, oxygen, and acids. For example, rubidium reacts with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Major Products Formed: The major products formed from these reactions include potassium hydroxide (KOH), rubidium hydroxide (RbOH), and various halides like potassium chloride (KCl) and rubidium chloride (RbCl) .
Applications De Recherche Scientifique
Potassium and rubidium have diverse applications in scientific research. Rubidium is used in the development of potassium ion channels, special types of glass, and superoxide production . It also has applications in electronics, telecommunications, optical and laser technology, and biomedical research . Potassium is crucial in agriculture as a fertilizer and is used in the manufacture of explosives, soaps, and detergents .
Mécanisme D'action
Rubidium and potassium ions participate in the sodium-potassium ion exchange pumps present in cell membranes. This mechanism is crucial for maintaining cellular function and homeostasis. Rubidium-82, a radioactive isotope, is used in Positron Emission Tomography (PET) imaging due to its similarity to potassium ions in biochemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to potassium and rubidium include other alkali metals like lithium, sodium, and cesium. These elements share similar chemical properties due to their single valence electron.
Uniqueness: Rubidium is more reactive than potassium and has unique applications in high-precision technology, such as quantum mechanics-based computing devices . Potassium, on the other hand, is more abundant and widely used in agriculture and industry .
By understanding the properties, reactions, and applications of potassium and rubidium, researchers can harness their unique characteristics for various scientific and industrial purposes.
Propriétés
Numéro CAS |
12333-39-0 |
|---|---|
Formule moléculaire |
KRb |
Poids moléculaire |
124.566 g/mol |
Nom IUPAC |
potassium;rubidium |
InChI |
InChI=1S/K.Rb |
Clé InChI |
ZDCPCNYMFTYBBX-UHFFFAOYSA-N |
SMILES canonique |
[K].[Rb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















